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Compound of Interest

Compound Name: AZ4800

Cat. No.: B605731 Get Quote

This document provides a comprehensive overview of the preclinical pharmacology of AZ4800,

a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The

information presented is intended for researchers, scientists, and drug development

professionals engaged in the field of oncology and targeted therapeutics.

Introduction
AZ4800 is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI) designed to

target specific activating mutations within the EGFR gene, which are prevalent in a significant

subset of non-small cell lung cancers (NSCLC). This guide details the mechanism of action,

pharmacodynamic effects, pharmacokinetic properties, and key experimental data supporting

the preclinical development of AZ4800.

Mechanism of Action
AZ4800 functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase

domain. Its high affinity and selectivity are attributed to its covalent binding to a cysteine

residue (C797) in the active site of the receptor, leading to irreversible inhibition of EGFR

autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades

critical for tumor cell survival and proliferation.
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Caption: EGFR signaling cascade and the inhibitory action of AZ4800.

Pharmacodynamic Profile
The pharmacodynamic effects of AZ4800 have been characterized through a series of in vitro

and in vivo studies.
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The potency of AZ4800 was assessed against a panel of NSCLC cell lines harboring various

EGFR mutations. Cellular proliferation was measured using a standard MTS assay following 72

hours of continuous drug exposure.

Cell Line EGFR Status IC50 (nM) [95% CI]

PC-9 Exon 19 Deletion 8.5 [7.2 - 9.8]

H1975 L858R, T790M 12.3 [10.5 - 14.1]

A549 Wild-Type > 10,000

HCC827 Exon 19 Deletion 9.1 [8.0 - 10.2]

The anti-tumor efficacy of AZ4800 was evaluated in a patient-derived xenograft (PDX) model

established from an NSCLC patient with an EGFR exon 19 deletion.

Treatment Group Dose (mg/kg, QD)
Tumor Growth Inhibition
(%)

Vehicle Control - 0

AZ4800 10 45

AZ4800 25 88

Standard of Care TKI 50 75

Pharmacokinetic Properties
The pharmacokinetic profile of AZ4800 was determined in male Sprague-Dawley rats following

a single intravenous (IV) and oral (PO) administration.
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Parameter IV (1 mg/kg) PO (10 mg/kg)

T½ (h) 4.8 6.2

Cmax (ng/mL) 250 450

AUC (0-inf) (ng·h/mL) 850 2100

Clearance (mL/min/kg) 19.6 -

Volume of Distribution (L/kg) 3.5 -

Oral Bioavailability (%) - 75

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Cell Seeding
(5,000 cells/well in 96-well plates)

2. Drug Treatment
(Serial dilutions of AZ4800)

3. Incubation
(72 hours at 37°C, 5% CO2) 4. MTS Reagent Addition 5. Absorbance Reading

(490 nm)
6. Data Analysis

(Non-linear regression to determine IC50)
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Caption: Workflow for determining the in vitro potency of AZ4800.

Cell Culture: NSCLC cell lines were maintained in RPMI-1640 medium supplemented with

10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

of 5% CO2.

Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well

and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold

serial dilution of AZ4800.

Data Acquisition: After 72 hours of incubation, cell viability was assessed using the CellTiter

96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's

instructions. Absorbance was measured at 490 nm using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by

fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism
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software.
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Caption: Logical progression of the in vivo xenograft study.
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Animal Models: All animal procedures were conducted in accordance with institutional

guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.

Tumor Implantation: Patient-derived NSCLC tumor fragments harboring an EGFR exon 19

deletion were subcutaneously implanted into the right flank of each mouse.

Treatment: When tumors reached an average volume of 150-200 mm³, mice were

randomized into treatment groups (n=8 per group). AZ4800 was administered orally once

daily for 21 consecutive days.

Efficacy Evaluation: Tumor volumes were measured twice weekly using digital calipers and

calculated using the formula: (Length × Width²) / 2. Body weights were monitored as a

measure of general toxicity.

Statistical Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study.

Statistical significance between treatment groups was determined using a one-way ANOVA

followed by Dunnett's post-hoc test.

Conclusion
AZ4800 demonstrates potent and selective inhibition of EGFR with activating mutations,

leading to significant anti-tumor activity in preclinical models of NSCLC. Its favorable

pharmacokinetic profile supports further clinical investigation as a promising therapeutic agent

for patients with EGFR-mutant lung cancer.

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of
AZ4800]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605731#understanding-the-pharmacology-of-az4800]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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